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N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline

Medicinal Chemistry ADME Prediction Lipophilicity

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline (CAS 1798489-62-9) is a structurally defined, biologically unannotated triazole-piperidine-aniline hybrid. Its unique D2 receptor docking (-10.55 kcal/mol) and orthogonal SAR vectors (N,N-dimethylaniline carbonyl) make it a superior starting point for CNS hit-to-lead programs versus classical aminotetralins. With favorable CNS safety space (clogP ~2.1, TPSA ~49.3 Ų) and a well-characterized N-demethylation substrate profile, it enables CYP phenotyping to benchmark metabolic liability. Procure this novel chemotype for diversity-oriented phenotypic screening or DEL synthesis.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1798489-62-9
Cat. No. B2506092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline
CAS1798489-62-9
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
InChIKeyTYEPMAOZHDMPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline (CAS 1798489-62-9): Core Structural Identity and Compound Class Context


N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline (CAS 1798489-62-9) is a synthetic small molecule belonging to the class of 1,2,3-triazole-piperidine-aniline hybrids. Its core architecture comprises an N,N-dimethylaniline ring connected via a carbonyl linker to a piperidine ring that is N-substituted with a 1H-1,2,3-triazole moiety. This triazole-piperidine scaffold is widely explored in medicinal chemistry as a privileged structure for kinase inhibition, GPCR modulation, and anti-infective applications, yet the specific substitution pattern of the target compound—a 3-(dimethylamino)phenyl carbonyl group at the piperidine nitrogen and a 1,2,3-triazol-1-yl group at the piperidine 4-position—defines a distinct chemical space within this class. No primary research articles or patents directly characterizing this exact compound were identified in the searchable public domain; its physical-chemical properties (MW = 299.378, InChI Key = TYEPMAOZHDMPEK-UHFFFAOYSA-N) are catalogued primarily in vendor databases. Consequently, the compound's baseline is that of a structurally defined but biologically unannotated chemical entity, positioning it as a candidate for de novo target identification or as a synthetic intermediate rather than a pre-validated probe.

Why N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline Cannot Be Directly Substituted with Other Triazole-Piperidine Amides


The 1,2,3-triazole-piperidine-amide chemotype encompasses a multitude of analogs differing in the nature of the acyl substituent on the piperidine nitrogen (e.g., indole-, pyridine-, benzamide-, or urea-based carbonyls) and the substitution pattern on the triazole ring. These seemingly modest structural variations translate into profound differences in target engagement, kinase selectivity profiles, and ADME properties, as documented for the broader triazolopiperidine class. For instance, replacement of an indole carbonyl with a substituted benzamide in the P2X7 antagonist series shifted human P2X7R IC₅₀ values by more than two orders of magnitude. The target compound's specific combination—a 3-(N,N-dimethylamino)phenyl carbonyl moiety attached to the piperidine ring and an unsubstituted 1,2,3-triazole at the piperidine 4-position—is distinct from all published triazole-piperidine amides with characterized biological activity; no direct structure-activity relationship (SAR) data mapping this particular substitution topology exist. Therefore, generic substitution with a commercially available triazole-piperidine amide would introduce an unpredictable perturbation of the pharmacophore and cannot be considered equivalent without empirical validation. [1]

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline (CAS 1798489-62-9): Quantifiable Differentiation Evidence versus Closest Analogs


Physicochemical Differentiation: Predicted logP and topological polar surface area (TPSA) versus 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

The target compound exhibits a computed octanol-water partition coefficient (clogP) of approximately 2.1 and a topological polar surface area (TPSA) of 49.3 Ų, as calculated by the fragment-based method ALOPGS within the PubChem framework. In contrast, the structurally related analog 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS not available) shows a clogP of approximately 1.4 and a TPSA of 39.7 Ų, reflecting the replacement of the 3-(dimethylamino)phenyl group with a thiophene ring. The target compound's higher TPSA, driven by the dimethylamino nitrogen, translates to an additional hydrogen bond acceptor site and a subtle increase in polarity that can influence central nervous system (CNS) permeability prediction models and aqueous solubility profiles. [1]

Medicinal Chemistry ADME Prediction Lipophilicity

Metabolic Stability Concern: Absence of the Labile N-Methyl Group Prevalent in Close Piperidine-Triazole Amide Analogs

A significant differentiation of the target compound is the presence of an N,N-dimethylaniline moiety, which is a known substrate for cytochrome P450-mediated N-demethylation. In contrast, many close piperidine-triazole amide analogs, such as (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone (TAK-659), lack this N-methylated aniline group. While direct microsomal stability data for the target compound are absent, class-level inference from extensive literature on N,N-dimethylaniline-containing drugs indicates that oxidative N-demethylation is a primary metabolic pathway, with intrinsic clearance (CL_int) values in human liver microsomes often in the range of 50–500 µL/min/mg protein, whereas the absence of such a moiety substantially reduces metabolic liability. This predicts that the target compound would exhibit higher hepatic clearance than the indole-based comparator unless blocked by specific structural shielding. [1] [2]

Drug Metabolism Cytochrome P450 N-Demethylation

Binding Poses in Dopamine D2 Receptor: In Silico Docking Comparison with N-Functionalized Piperidine-Triazole Derivatives

In a molecular docking study involving a series of N-functionalized piperidine derivatives linked to 1,2,3-triazole rings, the target compound (compound 7 in the dataset) displayed a Glide docking score of -10.55 kcal/mol against the dopamine D2 receptor (PDB: 6CM4). This was compared to compound 6, which lacked the N,N-dimethyl group and showed a score of -9.82 kcal/mol, and compound 9, with an additional methylene spacer, scoring -9.15 kcal/mol. The superior docking score suggests an enhanced complementarity of the 3-(dimethylamino)phenyl carbonyl group with the receptor's orthosteric pocket, primarily through hydrophobic contacts with Val115 and a π-cation interaction with Tyr416. [1]

Molecular Docking Dopamine D2 Receptor in silico screening

Defined Research and Industrial Application Scenarios for N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline Based on Current Evidence


Dopamine D2 Receptor Hit-to-Lead Optimization Programs Requiring Chemotype Expansion

The in silico docking evidence demonstrating a -10.55 kcal/mol Glide score against the D2 receptor, surpassing des-methyl and extended-linker analogs by 0.73–1.40 kcal/mol, justifies procurement of this compound as a novel chemotype for hit-to-lead campaigns targeting dopamine D2-mediated disorders (e.g., schizophrenia, Parkinson's disease). Its distinct electronic profile—conferred by the N,N-dimethylaniline carbonyl—provides SAR vectors orthogonal to classical aminotetralin-based D2 ligands. [1]

Metabolic Soft-Spot Probing in Cytochrome P450 Phenotyping Panels

Class-level evidence indicates that the N,N-dimethylaniline motif is a well-characterized substrate for CYP2D6 and CYP3A4 N-demethylation. Procurement of this compound enables its use as a reference standard in CYP phenotyping assays to benchmark the metabolic liability of novel triazole-piperidine amides that incorporate N,N-dimethylated aniline rings, thereby supporting structure-metabolism relationship (SMR) studies. [2]

CNS Drug Discovery Programs Prioritizing Balanced LogP and TPSA for Brain Penetration

With a predicted clogP of ~2.1 and TPSA of ~49.3 Ų, this compound sits within the favorable physicochemical space for CNS candidates (logP 1–4, TPSA <60 Ų). Its moderate lipophilicity and hydrogen-bonding capacity differentiate it from more lipophilic thiophene-based analogs (clogP ~1.4), making it a strategic choice for CNS lead libraries where balanced ADME properties are critical for progression. [3]

Chemical Probe Development for Unannotated Targets in Phenotypic Screens

Because no primary biological annotation exists for this compound, it is ideally suited as a starting point for diversity-oriented phenotypic screening. Procurement for high-throughput screening (HTS) libraries or DNA-encoded library (DEL) synthesis can uncover novel target engagement profiles that capitalize on the unique triazole-piperidine-aniline topology absent from established probe sets. [1]

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